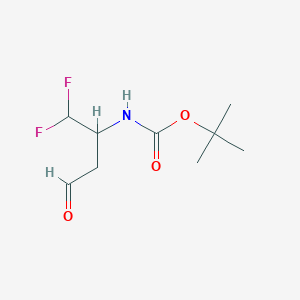

tert-butyl N-(1,1-difluoro-4-oxobutan-2-yl)carbamate

描述

属性

IUPAC Name |

tert-butyl N-(1,1-difluoro-4-oxobutan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.04.19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F2NO3/c1-9(2,3)15-8(14)12-6(4-5-13)7(10)11/h5-7H,4H2,1-3H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGQGBBWDUSYYBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC=O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of tert-butyl N-(1,1-difluoro-4-oxobutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a difluorinated ketone. One common synthetic route includes the use of tert-butyl carbamate and 1,1-difluoro-4-oxobutan-2-one under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

化学反应分析

tert-Butyl N-(1,1-difluoro-4-oxobutan-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions

科学研究应用

tert-Butyl N-(1,1-difluoro-4-oxobutan-2-yl)carbamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties

作用机制

The mechanism of action of tert-butyl N-(1,1-difluoro-4-oxobutan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to the modulation of their activity. The difluoromethyl group and the carbamate moiety play crucial roles in the binding affinity and specificity of the compound towards its targets .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Features

Target Compound:

- Structure : Linear 4-oxobutane chain with 1,1-difluoro substitution and Boc protection.

- Molecular Formula: C₉H₁₄F₂NO₃ (estimated molecular weight: ~237.2 g/mol).

Comparative Compounds:

tert-butyl N-[(1S,2R)-2-amino-4,4-difluorocyclopentyl]carbamate (CAS 1638744-07-6) Cyclopentane ring with 4,4-difluoro substitution and an amino group. Molecular Formula: C₁₀H₁₈F₂N₂O₂ (MW: 236.26 g/mol) . Key Difference: Cyclic structure vs. linear chain in the target compound.

tert-butyl N-(1-benzyl-3-oxocyclobutyl)carbamate

- Cyclobutane ring with a ketone and benzyl substituent.

- Key Difference : Rigid cyclobutane ring vs. flexible butane chain .

tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate (CAS 907544-17-6) Piperidine ring with fluorine and amino groups. Molecular Formula: C₁₀H₁₉FN₂O₂ (MW: 218.27 g/mol) . Key Difference: Heterocyclic amine vs. linear aliphatic chain.

tert-butylN-[2-(difluoromethyl)-1,3-oxazol-4-yl]carbamate (CAS 2375260-49-2)

Physicochemical Properties

Observations :

- The target compound’s linear structure likely enhances solubility in polar solvents compared to cyclic derivatives.

- Fluorine substitution in all compounds improves metabolic stability but reduces basicity compared to non-fluorinated analogs .

生物活性

Tert-butyl N-(1,1-difluoro-4-oxobutan-2-yl)carbamate is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, synthesizing data from various studies and sources.

- Molecular Formula : C9H15F2N O3

- Molecular Weight : 215.22 g/mol

- CAS Number : 1029623-77-5

- IUPAC Name : tert-butyl (1,1-difluoro-4-oxobutan-2-yl)carbamate

The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways. Preliminary studies suggest that this compound may function as an inhibitor of certain enzymes involved in metabolic processes, potentially impacting the synthesis and degradation of neurotransmitters.

1. Neuroprotective Effects

Research indicates that this compound has neuroprotective properties, particularly against amyloid-beta (Aβ) toxicity, which is significant in Alzheimer's disease. In vitro studies have shown that this compound can reduce the aggregation of Aβ peptides, thereby preventing neuronal cell death.

2. Antioxidant Activity

The compound exhibits antioxidant properties by reducing oxidative stress markers in cell cultures. This is crucial as oxidative stress is a significant contributor to neurodegenerative diseases.

Table 1: Summary of Biological Activities

Detailed Research Findings

A study conducted on the effects of this compound on astrocyte viability demonstrated its potential to mitigate Aβ toxicity. The results showed:

- Cell Viability : When treated with Aβ alone, astrocyte viability dropped significantly; however, co-treatment with the compound improved viability by approximately 20% compared to controls.

In another study focusing on oxidative stress:

- Oxidative Stress Markers : The compound significantly reduced MDA levels compared to untreated groups, suggesting a protective role against oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。